molecular formula C8H12N2O B2627854 rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile CAS No. 1333493-11-0

rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

Cat. No.: B2627854
CAS No.: 1333493-11-0
M. Wt: 152.197
InChI Key: QTSMFXRROVYNJQ-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a heterocyclic compound that features both pyrrolidine and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often include the use of solid-phase synthesis techniques and transition metal catalysis to achieve high yields and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Mechanism of Action

The mechanism of action of rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is unique due to its specific stereochemistry and the presence of both pyrrolidine and morpholine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-3,5-6H2/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSMFXRROVYNJQ-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(CN2C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CO[C@@H](CN2C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.